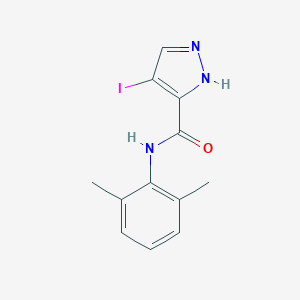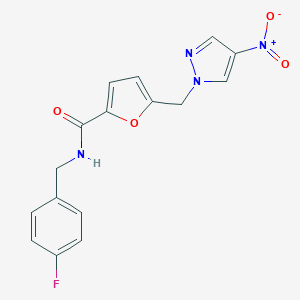![molecular formula C12H9F3N4O4 B213643 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B213643.png)
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is widely used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves the inhibition of various kinases, including BTK and ITK. BTK plays a crucial role in the activation of B-cells, while ITK is involved in the activation of T-cells. Inhibition of these kinases leads to the suppression of immune cell activation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It also has anti-inflammatory effects and can suppress the production of pro-inflammatory cytokines. Additionally, it has been found to have immunomodulatory effects and can enhance the function of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is its potency as a kinase inhibitor. It has been found to be more potent than other inhibitors of BTK and ITK. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in scientific research. One potential direction is the development of new inhibitors that are more potent and selective. Another direction is the exploration of its potential use in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to investigate its potential toxicity and safety in humans.
Conclusion:
In conclusion, 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has potential applications in scientific research due to its unique properties. It has been found to be a potent inhibitor of various kinases and can be used in the treatment of various diseases. However, further studies are needed to explore its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves several steps. The first step involves the reaction of 4-nitro-1H-pyrazole with 4-(trifluoromethoxy)benzaldehyde in the presence of a base to form an intermediate product. The intermediate product is then reacted with N-(4-chloro-3-nitrophenyl)acetamide in the presence of a reducing agent to form the final product.
Applications De Recherche Scientifique
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several potential applications in scientific research. It has been found to be a potent inhibitor of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others. This makes it a potential candidate for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
Propriétés
Nom du produit |
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
|---|---|
Formule moléculaire |
C12H9F3N4O4 |
Poids moléculaire |
330.22 g/mol |
Nom IUPAC |
2-(4-nitropyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H9F3N4O4/c13-12(14,15)23-10-3-1-8(2-4-10)17-11(20)7-18-6-9(5-16-18)19(21)22/h1-6H,7H2,(H,17,20) |
Clé InChI |
CRJZDPQVALNDFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)
